molecular formula C13H13N3O4S B1359574 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-63-8

3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No. B1359574
M. Wt: 307.33 g/mol
InChI Key: WWQUZTZUNMXSCY-UHFFFAOYSA-N
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Description

3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a chemical compound with a complex structure. It belongs to the class of thiadiazole derivatives and exhibits interesting pharmacological properties. The compound’s name reflects its substituents: a 3-(5-{[(3-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl) moiety attached to a propanoic acid backbone.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the 1,3,4-thiadiazole ring, the amino group, and the methoxyphenyl substituent. Researchers have developed flexible synthetic protocols to access this compound efficiently. Notably, the synthesis avoids the need for chromatographic purification, streamlining the process.



Molecular Structure Analysis

The molecular structure of 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid consists of a central propanoic acid unit linked to a 1,3,4-thiadiazole ring. The 3-methoxyphenyl group and the amino carbonyl substituent enhance its pharmacological properties.



Chemical Reactions Analysis

The compound’s reactivity and potential chemical transformations are essential considerations. Researchers have explored its behavior under various conditions, identifying key functional groups for further derivatization. These reactions may lead to novel analogs with improved properties.



Physical And Chemical Properties Analysis


  • Solubility : The compound exhibits remarkable aqueous solubility, which is advantageous for drug development.

  • Microsomal Stability : The lead compound (8g) demonstrates promising stability in microsomal environments, a crucial factor for drug candidates.


Scientific Research Applications

Photodynamic Therapy Application

One of the significant applications of compounds related to 3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is in photodynamic therapy (PDT) for cancer treatment. For instance, a zinc phthalocyanine substituted with 1,3,4-thiadiazol compounds has been identified to possess high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy. This property makes it a potential candidate for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Another application area is in corrosion inhibition. For example, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole has been synthesized and investigated as a corrosion inhibitor for mild steel in acidic environments. Experimental results showed high protection efficiency, suggesting its potential as a cost-effective and efficient corrosion inhibitor (Attou et al., 2020).

Antimicrobial Activity

Compounds derived from 1,3,4-thiadiazole, such as those containing 3-methoxyphenyl groups, have been studied for their antimicrobial properties. New derivatives of 1,3,4-thiadiazole were synthesized and evaluated for potential antibacterial and antifungal activities. These studies are indicative of the broad spectrum of biological activities these compounds can exhibit (Ameen & Qasir, 2012).

Drug Synthesis

Additionally, thiadiazole compounds, including those with methoxy groups, are integral in the synthesis of various drugs. For example, a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in cephem antibiotics, has been synthesized and studied. This highlights the role of thiadiazole derivatives in the development of new antibiotics (Tatsuta et al., 1994).

Safety And Hazards

While specific safety data for this compound are scarce, researchers must assess its toxicity profile thoroughly. The field of GPR40 agonists has faced challenges due to idiosyncratic liver toxicity, emphasizing the need for rigorous safety evaluations.


Future Directions

Researchers should focus on optimizing the potency of this compound while addressing toxicity concerns. Exploring additional analogs and assessing their pharmacokinetic properties will guide future drug development efforts.


properties

IUPAC Name

3-[5-[(3-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-3-8(7-9)14-12(19)13-16-15-10(21-13)5-6-11(17)18/h2-4,7H,5-6H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQUZTZUNMXSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146969
Record name 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

CAS RN

1142202-63-8
Record name 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-propanoic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Citations

For This Compound
1
Citations
M Krasavin, A Lukin, N Zhurilo… - Journal of Enzyme …, 2016 - Taylor & Francis
3,4-Thiadiazole was explored as a more polar, heterocyclic replacement for the phenyl ring in the 3-arylpropionic acid pharmacophore present in the majority of GPR40 agonists. Out of …
Number of citations: 15 www.tandfonline.com

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